molecular formula C27H25NO4S2 B5276791 (5Z)-5-[[3-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[[3-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5276791
M. Wt: 491.6 g/mol
InChI Key: WUORRWCWSUEENX-BWAHOGKJSA-N
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Description

(5Z)-5-[[3-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a sulfanylidene group, and various aromatic and aliphatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[[3-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolidinone ring, introduction of the sulfanylidene group, and subsequent functionalization with the aromatic and aliphatic substituents. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are cost-effective and environmentally friendly. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and green chemistry principles can be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[[3-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazolidinone ring or other functional groups.

    Substitution: Aromatic substitution reactions can introduce different substituents on the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[[3-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound may be explored as a lead compound for drug development. Its potential therapeutic effects and pharmacokinetic properties are evaluated through preclinical and clinical studies.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (5Z)-5-[[3-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone derivatives, such as:

  • (5Z)-5-[[3-[3-(2-chlorophenoxy)propoxy]phenyl]methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5Z)-5-[[3-[3-(2-fluorophenoxy)propoxy]phenyl]methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-[[3-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific substituents, which confer distinct chemical and biological properties. These differences can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(5Z)-5-[[3-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4S2/c1-19-9-3-4-12-22(19)28-26(29)25(34-27(28)33)18-20-10-7-11-21(17-20)31-15-8-16-32-24-14-6-5-13-23(24)30-2/h3-7,9-14,17-18H,8,15-16H2,1-2H3/b25-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUORRWCWSUEENX-BWAHOGKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=CC(=CC=C3)OCCCOC4=CC=CC=C4OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=CC=C3)OCCCOC4=CC=CC=C4OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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